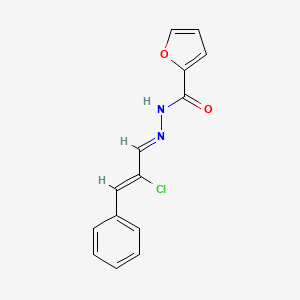

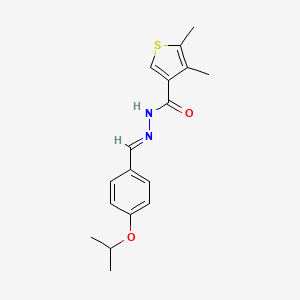

N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide involves the reaction of thiocarbonohydrazones derived from aromatic aldehydes with 4-phenylbut-3-yn-2-one in aqueous acetic acid, producing thiocarbonohydrazides with high chemo-, regio-, and stereoselectivity (Glotova et al., 2008). This process highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been studied extensively through methods such as X-ray analysis, IR, and NMR spectroscopy, revealing detailed insights into their steric configurations (Glotova et al., 2008). Such analyses are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions and Properties

Research has explored various chemical reactions involving compounds similar to N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide, demonstrating their potential as precursors for synthesis and in cycloaddition reactions to produce pyrazoline derivatives and their analogs (Shawali et al., 1990). These studies showcase the versatility and wide range of chemical properties of these compounds.

Scientific Research Applications

Metal Ion Complexation and Sensor Development

Research has shown that derivatives of furohydrazide, such as N'-(1-pyridin-2-ylmethylene)-2-furohydrazide (NFH), have been investigated for their complexation with metal ions. These studies have led to the development of potentiometric sensors for lanthanide ions, demonstrating the potential of furohydrazide derivatives in selective ion recognition and quantification. For example, a Ho3+ potentiometric membrane sensor, leveraging the selective complexation properties of these ionophores, has been utilized for the indirect determination of terazosin in pharmaceutical formulations (Ganjali et al., 2009).

Synthetic Applications

The compound and its derivatives have been used as precursors in synthetic chemistry, particularly in the preparation of heterocyclic compounds. For instance, N-phenyl-2-furohydrazonyl chloride and its analogs have been synthesized and utilized in cycloaddition reactions, leading to the formation of various substituted pyrazoline derivatives and their analogs (Shawali et al., 1990).

Antimicrobial and Anticancer Evaluations

Compounds synthesized from furohydrazide derivatives have been screened for antimicrobial and anticancer activities, showing significant potential in these areas. For example, a series of bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides was evaluated, with some compounds demonstrating potent antimicrobial and anticancer activities. QSAR studies indicated that electronic and topological parameters significantly influence the antimicrobial activity of these compounds (Kumar et al., 2015).

properties

IUPAC Name |

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-12(9-11-5-2-1-3-6-11)10-16-17-14(18)13-7-4-8-19-13/h1-10H,(H,17,18)/b12-9-,16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHFEMBMIPNCMV-VOANPMSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=CO2)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]furan-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)